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Fanconi anemia group M protein (201-214) -

Fanconi anemia group M protein (201-214)

Catalog Number: EVT-243940
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Product Introduction

Description
Fanconi anemia group M protein (UniProt:Q8IYD8)
Overview

Fanconi anemia group M protein is a crucial component of the Fanconi anemia pathway, which is integral to DNA repair mechanisms in human cells. This protein, also known as FANCM, plays a significant role in maintaining genomic stability by facilitating the repair of interstrand cross-links in DNA. Fanconi anemia itself is an autosomal recessive disorder characterized by bone marrow failure, increased cancer susceptibility, and hypersensitivity to DNA cross-linking agents . The identification of FANCM has enhanced the understanding of the molecular underpinnings of this disorder.

Source

FANCM was first identified as a human ortholog of the archaeal DNA repair protein Hef, with its gene located on chromosome 14q21.3. Research has shown that mutations in FANCM lead to defects in the Fanconi anemia pathway, contributing to the disease phenotype .

Classification

FANCM is classified within the Fanconi anemia complementation groups, which include several other proteins that work collaboratively in a multiprotein complex. This classification is critical for understanding how different proteins interact within the cellular environment to facilitate DNA repair .

Synthesis Analysis

Methods

The synthesis of Fanconi anemia group M protein involves standard molecular biology techniques, including cloning and expression in suitable host systems such as bacteria or mammalian cells. The gene encoding FANCM can be amplified using polymerase chain reaction techniques and subsequently inserted into expression vectors for protein production.

Technical Details

  • Cloning: The FANCM gene is cloned into a plasmid vector containing a suitable promoter for expression.
  • Expression: Transfected cells are cultured under conditions that promote protein expression.
  • Purification: The protein can be purified using affinity chromatography methods, often utilizing tags such as His-tags for ease of isolation.
Molecular Structure Analysis

Structure

The structure of Fanconi anemia group M protein reveals several functional domains, including ATPase and helicase motifs that are essential for its role in DNA repair. The protein's three-dimensional conformation allows it to interact with various partners within the Fanconi anemia core complex.

Data

Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy have provided insights into the specific interactions and conformational changes that occur during its function in DNA repair processes .

Chemical Reactions Analysis

Reactions

FANCM is involved in several key biochemical reactions within the DNA repair pathway. Its primary function includes recognizing and binding to damaged DNA sites, facilitating the recruitment of other repair proteins, and promoting the unwinding of DNA to allow for access to the damaged regions.

Technical Details

  • Binding Affinity: Studies have quantified the binding affinity of FANCM to various DNA substrates using techniques like surface plasmon resonance.
  • Ubiquitination: FANCM undergoes post-translational modifications such as ubiquitination, which are crucial for its activation and function in DNA damage response .
Mechanism of Action

Process

The mechanism by which Fanconi anemia group M protein operates involves several steps:

  1. Recognition: FANCM recognizes interstrand cross-links in DNA.
  2. Recruitment: It recruits other proteins from the Fanconi anemia core complex.
  3. Repair: The complex facilitates the repair process through homologous recombination and other repair pathways.

Data

Experimental data demonstrate that FANCM interacts with several key proteins involved in DNA repair, including BRCA1 and RAD51, indicating its central role in coordinating repair activities at sites of damage .

Physical and Chemical Properties Analysis

Physical Properties

FANCM is a large protein (approximately 250 kDa) characterized by its solubility in aqueous buffers and stability under physiological conditions.

Chemical Properties

  • Molecular Weight: Approximately 250 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications but generally falls between pH 6-7.

Relevant studies have examined its stability and folding properties under various conditions, providing insights into its functional capabilities within cellular environments .

Applications

Scientific Uses

Fanconi anemia group M protein has significant implications in various fields:

  • Cancer Research: Understanding FANCM's role in DNA repair pathways aids in developing targeted therapies for cancers associated with Fanconi anemia.
  • Gene Therapy: Insights into FANCM function can inform gene therapy approaches aimed at correcting defects associated with Fanconi anemia.
  • Drug Development: Research on inhibitors that target FANCM interactions may lead to novel cancer treatments that exploit vulnerabilities in DNA repair pathways .
Molecular Mechanisms of FANCM in Genome Stability Maintenance

Role of FANCM in DNA Interstrand Crosslink (ICL) Repair Pathways

DNA interstrand crosslinks (ICLs) represent catastrophic DNA lesions that block replication and transcription, posing severe threats to genomic integrity. Fanconi Anemia Group M Protein (FANCM) serves as the essential scaffold and molecular motor that orchestrates the cellular response to ICLs. Its functions span lesion recognition, complex recruitment, and coordination of downstream repair pathways.

Recruitment of the FA Core Complex to ICL Lesions

FANCM operates as the damage recognition module of the Fanconi Anemia (FA) pathway through its conserved DNA-binding partners. The FANCM-FAAP24 heterodimer exhibits high affinity for branched DNA structures (e.g., replication forks, Holliday junctions) and single-stranded DNA/double-stranded DNA junctions generated at stalled replication forks. Structural studies reveal that FAAP24’s (HhH)₂ domain engages directly with DNA, while FANCM’s pseudo-nuclease domain harbors a second DNA contact site and a metal center critical for double-stranded DNA binding [4] [7]. This multi-point anchoring enables selective recruitment to ICL-stalled replication forks.

The histone-fold complex MHF (MHF1-MHF2) profoundly enhances FANCM’s DNA-binding capacity. Biochemical analyses demonstrate that MHF stabilizes FANCM-DNA interactions, increasing binding affinity by >15-fold compared to FANCM alone [7] [10]. This synergistic binding enables efficient localization of the entire FA core complex—a 1 MDa multiprotein assembly containing FANCA, FANCB, FANCC, FANCE, FANCF, FANCG, FANCL, and FAAP100. Importantly, FANCM-MHF serves as the essential chromatin anchor, as evidenced by:

  • Failure of FA core complex recruitment in FANCM⁻/⁻ cells
  • Abrogated FANCD2 monoubiquitination upon disruption of FANCM-DNA binding interfaces [4] [6] [9].

Table 1: DNA-Binding Properties of FANCM Complexes

ComplexDNA Substrate SpecificityAffinity EnhancementFunctional Consequence
FANCM-FAAP24ssDNA/dsDNA junctions, branched structuresBaselineInitial lesion sensing
FANCM-MHFDouble-stranded DNA, fork structures>15-foldStable chromatin anchoring
FANCM-MHF-FAAP24Replication forks with ICLsCooperative bindingFA core complex recruitment

Coordination with Nucleotide Excision Repair (NER) and Homologous Recombination (HR)

Following recruitment, FANCM facilitates a handoff to downstream repair machineries. The FA core complex activates the FANCL ubiquitin ligase, triggering monoubiquitination of the FANCI-FANCD2 (ID²) complex. Ubiquitinated ID² recruits structure-specific nucleases, including the FANCQ/XPF-ERCC1 complex, which performs 5' and 3' incisions flanking the ICL ("unhooking") [2] [6]. FANCM directly coordinates this step through its interaction with FANCP/SLX4, a scaffold protein that stabilizes XPF-ERCC1 at the lesion site [2] [6] [23].

Post-unhooking, FANCM promotes homologous recombination (HR) via two mechanisms:

  • Strand Invasion Coordination: FANCM recruits the Bloom Syndrome complex (BLM-TOP3A-RMI1-RMI2), which resolves toxic recombination intermediates. The FANCM-BLM interaction is mediated by the MM2 motif of FANCM and the RMI1/RMI2 subunits, enabling double Holliday junction dissolution to suppress crossover events [9] [10].
  • HR Effector Recruitment: The ubiquitinated ID² complex recruits BRCA2/FANCD1 and RAD51/FANCR to catalyze strand invasion and DNA synthesis across the repair gap. FANCM-deficient cells exhibit defective RAD51 focus formation and reduced HR efficiency [1] [6] [24].

Table 2: FANCM-Mediated Coordination of ICL Repair Steps

Repair StageKey FANCM InteractionFunctionMolecular Outcome
UnhookingFANCP/SLX4Scaffold nuclease assemblyXPF-ERCC1-mediated dual incisions
Translesion SynthesisREV7/FANCVPOLζ recruitmentDNA synthesis across unhooked lesion
Homologous RecombinationBLM complexHJ dissolutionNon-crossover HR (genome stability)
Homologous RecombinationBRCA2/RAD51Strand invasionTemplated DNA repair synthesis

FANCM Helicase Activity in Replication Fork Restart and Translesion Synthesis (TLS)

The Superfamily 2 (SF2) helicase/translocase domain of FANCM (aa 1-800) harbors ATP-dependent motor activity critical for replication fork remodeling. Unlike canonical helicases, FANCM does not unwind duplex DNA but instead catalyzes fork regression and branch migration.

Fork Regression and Restart

Upon replication stalling, FANCM utilizes ATP hydrolysis to drive reversed fork formation. This process involves:

  • Leading/Lagging Strand Dissociation: FANCM translocates on the leading strand, displacing nascent strands.
  • Annealing of Nascent Strands: The displaced leading and lagging strands hybridize, forming a "chicken foot" structure (four-way Holliday junction) [3] [10].
  • Template Switching: The regressed arm provides an undamaged template for DNA synthesis, bypassing the lesion.

In vitro studies demonstrate that FANCM-MHF complexes stimulate fork regression rates by >10-fold compared to FANCM alone. This activity is abolished by Walker B motif mutations (e.g., D203A), which disrupt ATP hydrolysis [3] [7] [10]. Crucially, fork regression serves dual purposes:

  • Replication Restart: Provides an undamaged template for DNA synthesis
  • Lesion Protection: Shields stalled forks from nucleolytic degradation (e.g., by MRE11 or DNA2) [3] [10].

Translesion Synthesis (TLS) Bypass

FANCM facilitates TLS past unhooked ICL adducts by recruiting REV7 (FANCV) and POLζ. Biochemical evidence indicates:

  • FANCM directly binds REV7 via its MM2 motif
  • REV7-POLζ recruitment enables error-prone DNA synthesis across the unhooked lesion
  • This process occurs independently of FANCD2 monoubiquitination but requires FANCM translocase activity [6] [10].

Table 3: Outcomes of FANCM Helicase Activity

SubstrateCatalytic ActivityMolecular OutcomeCellular Function
Stalled forkFork regressionChicken foot structureTemplate switching, lesion protection
Holliday junctionBranch migrationHJ displacementResolution of recombination intermediates
D-loopDissociationD-loop disruptionAnti-crossover recombination
Unhooked ICLPOLζ recruitmentTLS across lesionError-tolerant bypass

Interaction with Chromatin Remodeling Complexes for Damage Recognition

FANCM’s chromatin-targeting efficiency is amplified through interactions with histone-fold complexes and nucleosome remodelers.

MHF Complex: A Histone Mimetic

The MHF1-MHF2 heterodimer adopts a histone H2A-H2B like structure, forming an S-shaped DNA-binding surface. Structural analyses reveal:

  • MHF1 and MHF2 dimerize via histone-fold motifs
  • The complex binds dsDNA with a curvature similar to nucleosomal DNA
  • Mutations disrupting the MHF1-MHF2 interface (e.g., R53A in MHF1) abolish DNA binding and FANCM recruitment [4] [7].

This histone-mimicry allows MHF to stabilize FANCM on chromatin, particularly at compacted regions like common fragile sites (CFSs). FANCM-MHF colocalizes with γH2AX at CFS loci during replicative stress, facilitating targeted repair [7] [10].

R-Loop Resolution at Transcription-Replication Conflict Sites

FANCM prevents R-loop accumulation (DNA:RNA hybrids) at transcriptionally active regions. Mechanistically:

  • Translocase Activity: FANCM dissociates DNA:RNA hybrids in vitro
  • RNase H Recruitment: FANCM recruits RNase H1 to resolve persistent hybrids
  • ATR Activation: Resolved R-loops activate ATR via FANCM-FAAP24, stabilizing forks [5] [10].

Cells lacking FANCM accumulate R-loops and exhibit increased DNA breaks at gene-rich regions. This function is physiologically critical, as aldehyde-induced R-loops exacerbate genomic instability in FANCM-deficient cells [5].

BLM Complex Synergy

The FANCM-BLM interaction integrates fork remodeling with nucleosome dynamics. BLM helicase activity:

  • Enhances FANCM recruitment to stalled forks by 3.5-fold
  • Promotes FANCM phosphorylation by ATR, amplifying its fork regression activity
  • Facilitates nucleosome displacement ahead of regressed forks [9] [10].

This crosstalk creates a positive feedback loop where FANCM-BLM recruitment stabilizes chromatin microenvironments for efficient repair.

Properties

Product Name

Fanconi anemia group M protein (201-214)

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